molecular formula C3H7NO B8516456 2-Methylaminoacetaldehyde

2-Methylaminoacetaldehyde

Cat. No.: B8516456
M. Wt: 73.09 g/mol
InChI Key: KZMQZFPRPILIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylaminoacetaldehyde (hypothetical structure: CH₃NHCH₂CHO) is an aldehyde derivative featuring a methylamino group (-NHCH₃) at the second carbon position. These analogs are frequently utilized as pharmaceutical intermediates or synthetic precursors, suggesting that this compound may share similar applications in organic synthesis or medicinal chemistry .

Scientific Research Applications

Synthesis of Nitrogen-Containing Compounds

One of the primary applications of 2-Methylaminoacetaldehyde is as a precursor in the synthesis of nitrogen-containing heterocycles. Its diverse functional groups facilitate various chemical reactions, making it valuable in organic synthesis.

Case Study: Synthesis of Imidazoles

Researchers have utilized this compound in copper-catalyzed reactions with nitriles to synthesize substituted imidazoles. These compounds are essential in pharmaceuticals due to their biological activity, including anti-inflammatory and antimicrobial properties.

ReactionProductReference
This compound + NitrileSubstituted Imidazole

Pharmaceutical Applications

This compound has shown potential in drug development, particularly for its role in synthesizing various bioactive compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. For instance, compounds derived from this aldehyde exhibited cytotoxic effects against several cancer cell lines.

Cell LineIC50 (nM)Mechanism
HCT116 (Colon Cancer)~250Apoptosis induction
HL60 (Leukemia)~300Cell cycle arrest

Case Study: Anticancer Agents

A study demonstrated that derivatives of this compound could activate caspase pathways, leading to increased apoptosis in cancer cells. The treatment resulted in a significant rise in activated caspase-3 levels, indicating enhanced apoptotic activity.

Synthesis of Amino Acids and Derivatives

The compound also serves as a key starting material for synthesizing amino acid derivatives, which have various biological applications.

Case Study: Petasis Reaction

In a notable reaction, this compound was used in the Petasis reaction with glyoxylic acid and boronic acid derivatives to yield specific amino acid derivatives with potential therapeutic effects.

ReactionProductReference
This compound + Glyoxylic Acid + Boronic AcidAmino Acid Derivative

Development of New Active Substances

The compound has been explored for developing new active substances with improved bioavailability and reduced toxicity profiles.

Case Study: Drug Modification

Research indicates that modifying existing drugs with this compound can enhance their pharmacological properties. For example, the introduction of this aldehyde into drug structures has been shown to improve their efficacy while minimizing side effects.

Summary of Applications

Application AreaDescription
Organic SynthesisPrecursor for nitrogen-containing heterocycles and imidazoles
Pharmaceutical DevelopmentAnticancer agents and amino acid derivatives
Drug ModificationEnhancing bioavailability and reducing toxicity

Q & A

Q. Basic: What are the recommended synthetic routes for 2-Methylaminoacetaldehyde, and how do reaction conditions influence yield?

Methodological Answer:
this compound is typically synthesized via reductive amination of glycolaldehyde with methylamine, using catalysts like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5–6). Key variables include:

  • Temperature: Reactions at 25–30°C favor higher selectivity but require longer durations (24–48 hrs).
  • Catalyst loading: Excess NaBH3CN (1.5–2 eq) improves yield but complicates purification.
  • Solvent: Aqueous methanol (70:30 v/v) balances solubility and stability of intermediates.

Validation: Post-synthesis characterization via 1^1H NMR (δ 2.3 ppm for methylamino group, δ 9.7 ppm for aldehyde proton) and FT-IR (C=O stretch at ~1720 cm1^{-1}) is critical. Purification by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Advanced: How can researchers resolve contradictions in reported stability profiles of this compound under varying storage conditions?

Methodological Answer:
Discrepancies arise from:

  • Oxidative degradation: Aldehyde groups are prone to oxidation. Studies show stability improvements under inert atmospheres (N2_2 or Ar) with antioxidants (e.g., BHT at 0.1% w/w).
  • pH sensitivity: Stability decreases above pH 7 due to enolization. Buffered solutions (pH 4–6) in amber vials at −20°C are optimal.
  • Analytical artifacts: LC-MS quantification may misrepresent stability due to adduct formation. Use derivatization (e.g., Girard’s T reagent) for accurate aldehyde detection .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on available safety data sheets (SDS) and research findings:

Aminoacetaldehyde Dimethyl Acetal (CAS 22483-09-6)

  • Molecular Weight: Not explicitly stated (calculated: ~121.14 g/mol for C₄H₁₁NO₂).
  • Hazards :
    • Flammable liquid (Category 3), skin corrosion/irritation (Category 1A/B/C) .
    • Requires precautions: Avoid heat/sparks, use explosion-proof equipment, and ensure ventilation .
  • Applications : Pharmaceutical intermediate .

Methyl 2-Hydroxyacetate (CAS 96-35-5)

  • Molecular Formula : C₃H₆O₃.
  • Molecular Weight : 90.08 g/mol .
  • Hazards :
    • Moderate toxicity; requires gloves, eye protection, and respiratory safeguards .
  • Handling : Use chemical-resistant gloves and ensure workplace controls (e.g., fume hoods) .

2-Cyano-N-[(Methylamino)carbonyl]acetamide (CAS 6972-77-6)

  • Molecular Formula : C₅H₇N₃O₂.
  • Molecular Weight: Not explicitly stated (calculated: ~153.13 g/mol).
  • Hazards :
    • Insufficient toxicological data; caution advised during handling .

2-(Methylamino)acetamide Hydrochloride (CAS 5325-64-4)

  • Molecular Formula : C₃H₉N₂O·HCl.
  • Hazards :
    • General first-aid measures (e.g., consult physician if inhaled or ingested) .
  • Applications: Likely used in pharmaceutical synthesis (analogous to other methylamino derivatives) .

Data Tables and Research Findings

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Key Hazards Applications
Aminoacetaldehyde Dimethyl Acetal 22483-09-6 C₁₄H₁₁NO₂* Flammable, skin corrosion Pharmaceutical intermediate
Methyl 2-Hydroxyacetate 96-35-5 C₃H₆O₃ Moderate toxicity Synthesis intermediate
2-Cyano-N-[(Methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ Insufficient toxicological data Research chemical
2-(Methylamino)acetamide Hydrochloride 5325-64-4 C₃H₉N₂O·HCl General first-aid protocols Pharmaceutical synthesis

*Note: The formula for Aminoacetaldehyde Dimethyl Acetal in (C₁₄H₁₁NO₂) may contain errors; structural analysis suggests C₄H₁₁NO₂ as a plausible formula.

Key Research Findings:

Hazard Profiles: Aminoacetaldehyde dimethyl acetal exhibits higher flammability and corrosivity compared to methyl 2-hydroxyacetate, which primarily requires standard laboratory precautions . Methylamino-substituted acetamides (e.g., 2-(Methylamino)acetamide hydrochloride) show lower acute hazards but still necessitate medical consultation in case of exposure .

Structural Influences on Reactivity: The acetal group in Aminoacetaldehyde dimethyl acetal enhances stability but introduces flammability risks . Ester derivatives (e.g., Methyl 2-hydroxyacetate) are less reactive but require stringent handling due to moderate toxicity .

Applications in Synthesis: Aminoacetaldehyde dimethyl acetal is prioritized in pharmaceutical manufacturing due to its protective group utility . Methylamino-acetamide derivatives are versatile intermediates in peptide and heterocyclic compound synthesis .

Properties

Molecular Formula

C3H7NO

Molecular Weight

73.09 g/mol

IUPAC Name

2-(methylamino)acetaldehyde

InChI

InChI=1S/C3H7NO/c1-4-2-3-5/h3-4H,2H2,1H3

InChI Key

KZMQZFPRPILIHO-UHFFFAOYSA-N

SMILES

CNCC=O

Canonical SMILES

CNCC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methylaminoacetaldehyde
2-Methylaminoacetaldehyde
2-Methylaminoacetaldehyde
2-Methylaminoacetaldehyde
2-Methylaminoacetaldehyde
2-Methylaminoacetaldehyde

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